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molecular formula C9H16N2O2 B1290425 tert-Butyl (3-cyanopropyl)carbamate CAS No. 91419-50-0

tert-Butyl (3-cyanopropyl)carbamate

Cat. No. B1290425
M. Wt: 184.24 g/mol
InChI Key: HATNBHAMKDNLMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07897619B2

Procedure details

To a 250 mL of round-bottom flask was added tert-butyl 3-bromopropylcarbamate (4.0 g, 17 mmol) (commercially available from 3B Scientific Corporation Product List Order Number 3B3-073730), potassium cyanide (1.5 mL, 20 mmol) and 100 mL of DMSO. The reaction mixture was heated at 90° C. for 16 hours. The mixture was then diluted with 100 mL of water, and extracted with 100 mL of EtOAc twice. The extracts were combined, concentrated, and purified by flash chromatography on silica gel (40% EtOAc/hexane) to give tert-butyl 3-cyanopropylcarbamate (1.7 g, 55% yield). MS m/z: 185 (M+1); 1H NMR (400 MHz, CDCl3) δ ppm 4.70 (br s, 1H), 3.25 (q, J=6.65 Hz, 2H), 2.40 (t, J=7.24 Hz, 2H), 1.84-1.91 (m, 2H), 1.45 (s, 9H).
Quantity
4 g
Type
reactant
Reaction Step One
[Compound]
Name
3B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][NH:5][C:6](=[O:12])[O:7][C:8]([CH3:11])([CH3:10])[CH3:9].[C-:13]#[N:14].[K+].CS(C)=O>O>[C:13]([CH2:2][CH2:3][CH2:4][NH:5][C:6](=[O:12])[O:7][C:8]([CH3:11])([CH3:10])[CH3:9])#[N:14] |f:1.2|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
BrCCCNC(OC(C)(C)C)=O
Name
3B
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.5 mL
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
100 mL
Type
reactant
Smiles
CS(=O)C
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with 100 mL of EtOAc twice
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography on silica gel (40% EtOAc/hexane)

Outcomes

Product
Name
Type
product
Smiles
C(#N)CCCNC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 54.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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